molecular formula C17H22N2O5S B8071933 Ethyl 4-(1-hydrazinylethyl)benzoate benzenesulfonate

Ethyl 4-(1-hydrazinylethyl)benzoate benzenesulfonate

Cat. No.: B8071933
M. Wt: 366.4 g/mol
InChI Key: RKELBFSJSQMTLO-UHFFFAOYSA-N
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Description

Ethyl 4-(1-hydrazinylethyl)benzoate benzenesulfonate is a useful research compound. Its molecular formula is C17H22N2O5S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-(1-hydrazinylethyl)benzoate benzenesulfonate, with the molecular formula C17H22N2O5S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a hydrazine moiety, which is known for its reactivity and ability to interact with various biological targets. Its structure combines an ethyl ester of 4-(1-hydrazinylethyl)benzoic acid with a benzenesulfonate group, enhancing solubility and biological reactivity.

The biological activity of this compound is primarily attributed to its hydrazine group, which can form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction may modulate the activity of various biochemical pathways, including those involved in cancer and inflammation. The compound has been investigated for its potential as a therapeutic agent, particularly in oncology and anti-inflammatory applications.

Anti-Cancer Properties

Research indicates that this compound exhibits anti-cancer properties. Its mechanism may involve the inhibition of specific enzymes critical for tumor growth or the modulation of signaling pathways that promote cancer cell survival. For instance, studies have shown that compounds with similar hydrazine functionalities can induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.

Anti-Inflammatory Effects

In addition to its anti-cancer potential, this compound has been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines or modulate pathways associated with chronic inflammation. The presence of the benzenesulfonate group enhances its solubility, allowing for better bioavailability and interaction with target tissues.

Study on Anti-Cancer Activity

A notable study investigated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent anti-cancer effect. The compound was found to induce apoptosis through the intrinsic pathway, characterized by mitochondrial depolarization and activation of caspase-9.

Study on Inflammatory Response

Another study focused on the anti-inflammatory effects of this compound using a murine model of acute inflammation. Administration of this compound resulted in decreased levels of inflammatory markers such as TNF-α and IL-6 in serum samples. Histological analysis revealed reduced infiltration of immune cells in treated tissues compared to controls, indicating a protective effect against inflammation.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Notable Features
Ethyl 4-(hydrazinyl)benzoateC11H14N2O2Lacks the benzenesulfonate moiety
BenzylhydrazineC7H10N2Simpler structure, used in glucagon receptor antagonism
(S)-4-(1-Hydrazinylethyl)benzoic AcidC11H16N2O2Similar hydrazine structure but without esterification

The combination of both hydrazine and sulfonate functionalities in this compound offers distinct chemical reactivity and enhances its biological activity compared to simpler analogs.

Properties

IUPAC Name

benzenesulfonic acid;ethyl 4-(1-hydrazinylethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.C6H6O3S/c1-3-15-11(14)10-6-4-9(5-7-10)8(2)13-12;7-10(8,9)6-4-2-1-3-5-6/h4-8,13H,3,12H2,1-2H3;1-5H,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKELBFSJSQMTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)NN.C1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857702
Record name Benzenesulfonic acid--ethyl 4-(1-hydrazinylethyl)benzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934495-38-2
Record name Benzenesulfonic acid--ethyl 4-(1-hydrazinylethyl)benzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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